

# An In-depth Technical Guide to 4'-Methoxyflavanone: Structure and Chemical Properties

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## Compound of Interest

Compound Name: 4'-Methoxyflavanone

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **4'-Methoxyflavanone**, a flavonoid compound with potential applications in metabolic regulation, cardiovascular disease prevention, and neuroprotection.

## Chemical Structure and Identification

**4'-Methoxyflavanone** is a member of the flavanone class of flavonoids, characterized by a C6-C3-C6 skeleton. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. A methoxy group is substituted at the 4'-position of the B ring.

Systematic Name: 2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one[1] Synonyms: **4'-Methoxyflavanone**, 2-(4-methoxyphenyl)chroman-4-one

Key Structural Identifiers:

- CAS Number: 97005-76-0[1]
- Molecular Formula: C<sub>16</sub>H<sub>14</sub>O<sub>3</sub>[1]
- Molecular Weight: 254.28 g/mol [1]

- SMILES: COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2
- InChI: InChI=1S/C16H14O3/c1-19-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,16H,10H2,1H3

A related compound, 4'-Methoxyflavone, is similar in structure but possesses a double bond between the C2 and C3 positions of the C ring. Its IUPAC name is 2-(4-methoxyphenyl)chromen-4-one and its molecular formula is C<sub>16</sub>H<sub>12</sub>O<sub>3</sub>.<sup>[2]</sup>

## Physicochemical Properties

The physicochemical properties of **4'-Methoxyflavanone** are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Source
Physical State	White to off-white solid	<sup>[1]</sup>
Melting Point	155-158 °C	<sup>[1]</sup>
Boiling Point	421.8 ± 45.0 °C (Predicted)	<sup>[1]</sup>
Density	1.199 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[1]</sup>
Solubility	Soluble in DMSO	<sup>[3]</sup>

## Synthesis and Characterization

The synthesis of **4'-methoxyflavanone** can be achieved through the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde to form a chalcone, followed by an intramolecular cyclization.

A general experimental protocol for the synthesis is as follows:

### Step 1: Synthesis of 4'-methoxy-2-hydroxychalcone

- Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.

- Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
- Filter, wash the precipitate with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

#### Step 2: Cyclization to **4'-Methoxyflavanone**

- Dissolve the purified chalcone in a suitable solvent such as ethanol or a mixture of ethanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Reflux the mixture for several hours. The progress of the cyclization can be monitored by TLC.
- After completion, cool the reaction mixture and pour it into water to precipitate the flavanone.
- Filter the solid, wash with water, and dry.
- Purify the crude **4'-methoxyflavanone** by recrystallization from a solvent like ethanol or methanol.

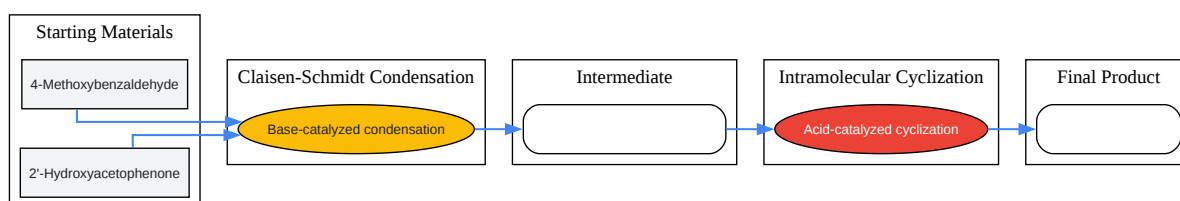
Characterization: The structure and purity of the synthesized **4'-Methoxyflavanone** can be confirmed using various spectroscopic techniques:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the chromanone ring and the ether linkage of the methoxy group.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima. For the related 4'-Methoxyflavone, a  $\lambda_{\text{max}}$  of 319 nm in methanol has been reported.[3]

## Potential Biological Activities and Applications

**4'-Methoxyflavanone** has been isolated from the natural fungus *Isaria fumosorosea* and has been investigated for its potential to regulate metabolic disorders, prevent cardiovascular disease, and protect neurons.[1] Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and other health-beneficial properties. The related compound 4'-hydroxyflavanone is an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control lipid homeostasis, suggesting potential applications against fatty liver disease and dyslipidemia.[4]



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Caption: Synthetic pathway of **4'-Methoxyflavanone**.

This guide provides foundational information for researchers and professionals working with **4'-Methoxyflavanone**. Further investigation into its biological mechanisms and potential therapeutic applications is warranted.

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## References

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